molecular formula C4H4N4O2 B12311155 3-Amino-1,2,4-triazine-6-carboxylic acid

3-Amino-1,2,4-triazine-6-carboxylic acid

Cat. No.: B12311155
M. Wt: 140.10 g/mol
InChI Key: KYOIKYHDLKGEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N4O2 It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For instance, the reaction of 3-amino-1,2,4-triazine with carboxylic acid derivatives can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

3-Amino-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism. By inhibiting PDKs, the compound can disrupt the metabolic pathways of cancer cells, leading to their death . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Uniqueness: 3-Amino-1,2,4-triazine-6-carboxylic acid stands out due to its specific inhibitory action on PDKs and its potential therapeutic applications in cancer treatment. Its unique structure allows for targeted interactions with enzymes and pathways that are not as effectively targeted by other similar compounds .

Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

3-amino-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C4H4N4O2/c5-4-6-1-2(3(9)10)7-8-4/h1H,(H,9,10)(H2,5,6,8)

InChI Key

KYOIKYHDLKGEOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=N1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.